

Performance Comparison of Key Synthetic Methods

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Compound of Interest

3-(*N*,*O*-

Compound Name: *Dimethylhydroxylaminocarbonyl)p*
henylboronic acid

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The efficacy of a synthetic method is best judged by its yield, reaction conditions, and substrate scope. The following table summarizes the performance of several prominent alternative methods for Weinreb amide synthesis, providing a clear comparison of their key features.

Method	Starting Material	Reagent /Catalyst	Solvent	Temp. (°C)	Time (h)	Yield (%)	Notes
Direct							Mild conditions, but can require stoichiometric phosphine oxide removal. [1][2]
PPh ₃ /I ₂	Carboxylic Acid	PPh ₃ , I ₂ , i-Pr ₂ NET	CH ₂ Cl ₂	0 - RT	1 - 24	65 - 95	
P[NMe(O Me)] ₃	Carboxylic Acid	P[NMe(O Me)] ₃	Toluene	60	0.5 - 2	>90	Highly efficient for a broad range of substrate s, including sterically hindered ones.[3]
CDMT/N MM	Carboxylic Acid	2-Chloro-4,6-dimethoxy-1,3,5-triazine, NMM	THF	RT	2 - 4	85 - 98	Simple one-pot procedure with high purity products

often not requiring chromatography.

[4][5]

Mild conditions with minimal epimerization for chiral substrates; byproducts are water-soluble.

[6][7][8]

Good for simple substrates, but can be sluggish.

[9]

T3P®	Carboxylic Acid	Propylphosphonic Anhydride	Various	RT	0.5 - 2	High	often not requiring chromatography. [4][5]
CDI	Carboxylic Acid	1,1'-Carbonyldiimidazole	CH ₂ Cl ₂	RT	6	~70	Good for simple substrates, but can be sluggish. [9]
BOP/Ba se	Carboxylic Acid	Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate	DMF	0 - RT	1 - 3	High	Effective for peptide-like couplings, but produces carcinogenic HMPA as

Palladium							a byproduct. [10][11]
m-Catalyzed Carbonylation	Aryl/Heteroaryl Halide	Pd(OAc) ₂ , Xantphos, CO	Toluene/Dioxane	RT - 100	2 - 24	70 - 95	Direct conversion from aryl halides, good for late-stage functionalization. [12][13] [14][15]
From Esters	Ester	AlMe ₃ , N,O-dimethylhydroxylamine·HCl	1,2-dichloroethane	Reflux	2	High	Effective for direct conversion of esters, avoiding the carboxylic acid intermediate. [5] [16]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful implementation of any synthetic method. Below are representative procedures for some of the key alternative methods.

Method 1: Direct Amidation using Triphenylphosphine and Iodine (PPh_3/I_2)

This method provides a mild and efficient route from carboxylic acids to Weinreb amides.[\[1\]](#)

Procedure:

- To a stirred solution of iodine (1.0 mmol) in dry dichloromethane (5 mL) at 0 °C, add triphenylphosphine (1.0 mmol).
- Stir the reaction mixture for 5 minutes at 0 °C under a nitrogen atmosphere.
- Add the carboxylic acid (1.0 mmol) to the mixture, followed by the dropwise addition of diisopropylethylamine (i-Pr₂NEt, 2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
- Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-24 hours).
- Upon completion, the reaction mixture is diluted with water and extracted with dichloromethane.
- The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Method 2: Direct Amidation using $\text{P}[\text{NMe}(\text{OMe})]_3$

This powerful reagent allows for the direct and high-yielding conversion of a wide range of carboxylic acids.[\[3\]](#)

Procedure:

- To a solution of the carboxylic acid (1.0 mmol) in toluene (5 mL), add $\text{P}[\text{NMe}(\text{OMe})]_3$ (1.1 mmol).
- Heat the reaction mixture to 60 °C and stir for 0.5-2 hours.

- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired Weinreb amide.

Method 3: Palladium-Catalyzed Aminocarbonylation

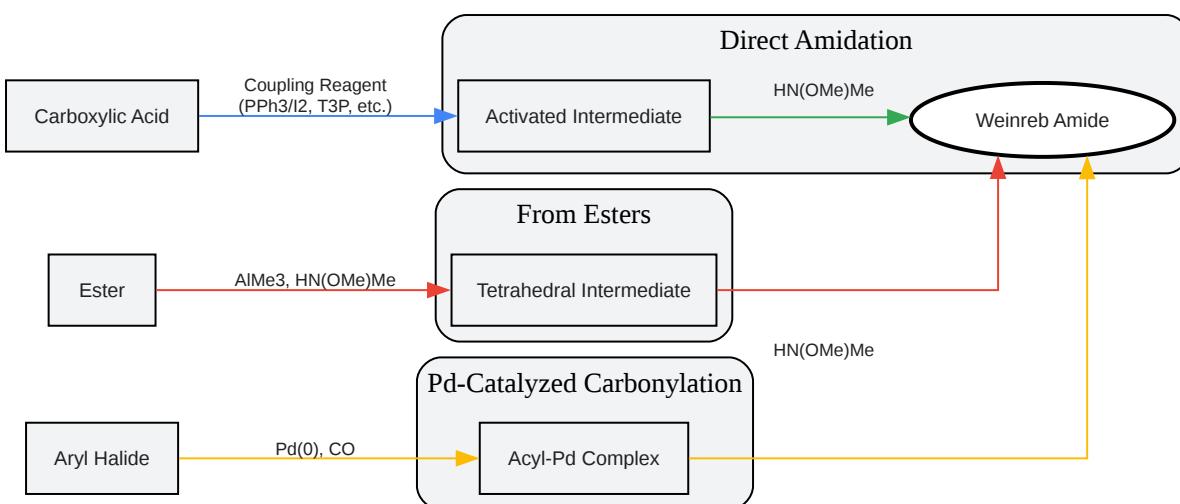
This method is particularly useful for the synthesis of aryl and heteroaryl Weinreb amides directly from the corresponding halides.[\[14\]](#)[\[15\]](#)

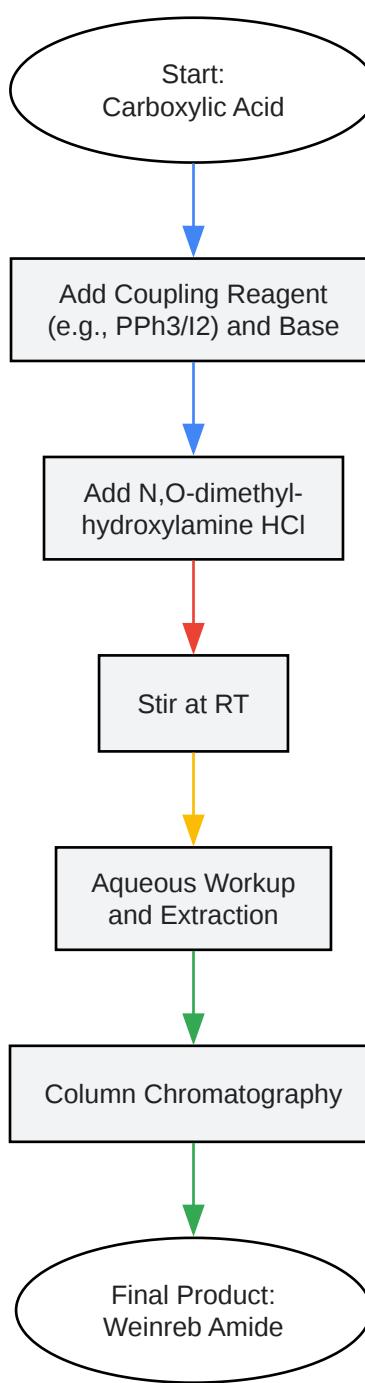
Procedure:

- In a reaction vessel, combine the aryl or heteroaryl triflate (1.0 mmol), $\text{Pd}(\text{OAc})_2$ (2 mol%), and Xantphos (4 mol%).
- Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 mmol) and a base (e.g., triethylamine, 2.5 mmol) in a suitable solvent (e.g., toluene or dioxane).
- Purge the vessel with carbon monoxide (CO) gas (balloon pressure) and stir the mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.
- Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these synthetic transformations.



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